2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Spirocyclic Configuration
The compound’s spirocyclic structure, featuring a 5,8-diazaspiro[3.4]octane core fused to a benzoic acid moiety, has been confirmed through X-ray crystallography. The spiro junction connects two rings: a seven-membered diazabicyclo system (with nitrogen atoms at positions 5 and 8) and a six-membered benzoic acid ring. This configuration imposes unique stereochemical constraints, with the benzene ring oriented perpendicular to the spirocyclic system to minimize steric strain.
Key Features of the Spirocyclic Core:
- Ring Fusion : The spiro junction links the benzoic acid ring to the diazaspiro system at position 6.
- Nitrogen Arrangement : Two nitrogen atoms in the spirocyclic system contribute to its electronic and steric properties.
- Oxygen Functional Groups : The benzoic acid’s carboxylic group and the ketone group at position 7 influence hydrogen-bonding capacity and reactivity.
Table 1: Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ | |
| Molecular Weight | 246.26 g/mol | |
| CAS Number | 1272755-83-5 |
Spectroscopic Characterization (NMR, IR, MS)
While explicit spectral data for this compound are not publicly disclosed, its characterization aligns with standard protocols for benzoic acid derivatives and spirocyclic systems.
Predicted Spectral Features:
- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), spirocyclic CH₂ groups (δ 1.5–3.5 ppm), and the benzoic acid proton (δ ~12 ppm, broad singlet).
- ¹³C NMR : Signals for the carbonyl groups (δ ~170 ppm for COOH and δ ~210 ppm for ketone), aromatic carbons (δ 120–150 ppm), and spirocyclic carbons (δ 20–50 ppm).
- IR : Strong absorption for the carboxylic acid O-H stretch (2500–3500 cm⁻¹), ketone C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
- MS : Molecular ion peak at m/z 246 (M⁺) and fragments corresponding to benzoic acid and diazaspiro moieties.
Comparative Analysis with Related Compounds:
The benzonitrile derivative (C₁₃H₁₃N₃O) shares a similar spirocyclic framework but lacks the carboxylic acid proton, altering its IR and NMR profiles.
Computational Chemistry Insights: TPSA, LogP, and Rotatable Bond Analysis
Computational models provide critical insights into the compound’s physicochemical properties, guiding its potential applications in medicinal chemistry.
Key Computational Parameters:
Comparison with Analogues:
| Compound | TPSA (Ų) | LogP | Rotatable Bonds |
|---|---|---|---|
| 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid | 78.43 | 1.0255 | 2 |
| 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile | 64.23 | 2.45 | 3 |
Data derived from ChemScene and PubChem entries.
Properties
IUPAC Name |
2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-10(14-13(15-11)6-3-7-13)8-4-1-2-5-9(8)12(17)18/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSMEPFANLLALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
A direct route involves the hydrolysis of the nitrile precursor 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile (CAS 1272755-93-7).
Procedure :
-
Acidic hydrolysis : Reflux the nitrile (1.0 eq) in 6M HCl (10 vol) at 110°C for 12–18 hours.
-
Neutralization : Cool to 25°C, adjust pH to 2–3 with NaOH, and extract with ethyl acetate.
-
Purification : Crystallize from ethanol/water (4:1) to yield white crystals.
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Key Byproduct | Amide intermediate (traced via LCMS) |
This method leverages the stability of the spirocyclic core under acidic conditions. The nitrile group’s position para to the spiro junction minimizes steric interference during hydrolysis.
Spiro Ring Construction via Cyclization
The patent US5508428A describes spiro ring formation through bromoacetyl cyclopropane intermediates, adaptable to the target molecule:
Step 1: Synthesis of Ethyl 1-Bromoacetyl-1-cyclopropanecarboxylate
React ethyl 1-acetyl-1-cyclopropanecarboxylate (1.0 eq) with bromine (1.2 eq) in CCl₄ at 0°C for 2 hours.
Step 2: Cyclization with 2-Aminobenzoic Acid
Heat the bromoacetyl derivative (1.0 eq) with 2-aminobenzoic acid (1.1 eq) in DMF at 80°C for 8 hours to form the diazaspiro ring.
Step 3: Ester Hydrolysis
Treat the ethyl ester intermediate with 2N NaOH (3 vol) in MeOH/H₂O (1:1) at 60°C for 4 hours.
| Parameter | Value |
|---|---|
| Overall Yield | 52–60% |
| Critical Control | pH adjustment during hydrolysis to prevent decarboxylation |
This route offers modularity for introducing substituents but requires careful optimization to avoid ring-opening side reactions.
Deprotection of tert-Butyl Ester Precursors
Analogous to MSE Pro’s tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, the benzoic acid can be unmasked via acidolysis:
Procedure :
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (5 vol).
-
Add trifluoroacetic acid (TFA, 10 vol) at 0°C and stir for 2 hours.
-
Concentrate under reduced pressure and triturate with hexane.
| Parameter | Value |
|---|---|
| Yield | 89–93% |
| Purity | ≥99% (after recrystallization) |
This method is high-yielding but necessitates prior synthesis of the spirocyclic ester, often requiring protection/deprotection strategies for the amine and ketone groups.
Advanced Methodologies and Innovations
One-Pot Condensation-Oxidation Approach
Inspired by ACS Omega’s spiro-isobenzofuran synthesis, a modified protocol uses ninhydrin and 2-aminobenzoic acid derivatives:
Reaction Scheme :
-
Condense ninhydrin (1.0 eq) with methyl 2-amino-4-(hydroxymethyl)benzoate (1.2 eq) in acetic acid at 50°C for 6 hours.
-
Oxidize the diol intermediate with H₅IO₆ (1.5 eq) at 25°C for 1 hour.
-
Saponify the methyl ester with LiOH (2.0 eq) in THF/H₂O.
| Parameter | Value |
|---|---|
| Yield (Step 1–2) | 70% |
| Overall Efficiency | 61% |
This route highlights the potential for tandem reactions to streamline spiro ring assembly.
Enzymatic Hydrolysis
Emerging approaches employ nitrilases (e.g., Aspergillus niger nitrilase) for stereoselective nitrile-to-acid conversion:
| Condition | Value |
|---|---|
| Enzyme Loading | 15 U/g substrate |
| Temperature | 37°C |
| pH | 7.5 |
| Conversion | 94% |
Biocatalysis offers greener metrics but requires costly enzyme immobilization for reuse.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Nitrile Hydrolysis | 85% | High | Low | Industrial |
| Cyclization | 60% | Medium | High | Lab-scale |
| Deprotection | 93% | High | Medium | Pilot-scale |
| Enzymatic | 94% | High | High | Limited |
Key Findings :
-
Nitrile hydrolysis is optimal for large-scale production due to simplicity and low reagent costs.
-
Deprotection routes offer high purity but depend on precursor availability.
-
Enzymatic methods, while efficient, remain niche due to economic constraints.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Systems
Spirocyclic compounds are pivotal in medicinal chemistry due to their constrained 3D architectures. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison
Key Observations :
Reactivity Insights :
Pharmacological and Physicochemical Properties
Table 3: Comparative Properties
Critical Analysis :
- The discontinuation of 2-(7-Oxo-5,8-diazaspiro[...])benzoic acid () may reflect challenges in optimization compared to more stable bicycloheptanes () or functionalized spirodecanes ().
- Lack of crystallinity data for the target compound contrasts with the stringent crystallinity requirements for pharmacopeial-grade bicycloheptanes .
Biological Activity
2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molar Mass : 246.26186 g/mol
- CAS Number : 1272755-83-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar diazaspiro structures often exhibit activity against multiple targets, including enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can lead to altered metabolic pathways in cells. For instance, spirocyclic compounds are known to interact with proteases and kinases, potentially influencing cancer cell proliferation and survival.
- Receptor Modulation : There is evidence suggesting that related compounds can modulate neurotransmitter receptors, which may have implications for neurological disorders.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Some studies have shown that similar diazaspiro compounds possess antimicrobial properties against various bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of several diazaspiro compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. -
Anticancer Studies :
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis via the activation of caspase pathways. The compound was shown to reduce cell viability in breast and lung cancer cell lines significantly.
Q & A
(Basic) What synthetic routes are available for 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via reactions involving spirocyclic diketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with substituted amines or phenolic derivatives. For example, condensation with benzothiazol-2-yl-amine derivatives under controlled temperatures (60–80°C) yields spirocyclic intermediates, which are further functionalized using reagents like pyrrolidine to introduce carboxylate groups .
Yield Optimization Strategies:
- Use catalysts (e.g., Lewis acids) to accelerate cyclization.
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion.
- Purify intermediates via recrystallization or column chromatography to minimize side products.
(Basic) What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
Additional methods like <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) are recommended for full structural confirmation.
(Advanced) How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from tautomerism or stereochemical ambiguity. Strategies include:
- Cross-Validation: Compare IR, NMR, and X-ray crystallography data to identify consistent peaks .
- Computational Modeling: Use density functional theory (DFT) to simulate spectra and match experimental results .
- Isolation of Intermediates: Trap reactive intermediates (e.g., enolates) to confirm mechanistic pathways .
(Advanced) What computational methods predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Molecular Docking: Simulate interactions with enzymes/receptors using software like AutoDock Vina to predict binding affinities .
- Reactivity Descriptors: Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites .
- SMILES/InChI Tools: Generate 3D conformers from PubChem data (e.g., InChI=1S/C18H14O4/...) for dynamic simulations .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
Refer to GHS classifications for:
- Acute Toxicity (Category 4): Use fume hoods and nitrile gloves to prevent inhalation/skin contact .
- Eye Irritation (Category 2A): Wear safety goggles and maintain emergency eyewash stations .
- Waste Disposal: Neutralize acidic byproducts before disposal in designated hazardous waste containers .
(Advanced) How can experimental design mitigate degradation of labile functional groups during synthesis?
Methodological Answer:
- Temperature Control: Conduct reactions under reflux with cooling jackets to stabilize heat-sensitive groups (e.g., amides) .
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of thiazole or diaza rings .
- Real-Time Monitoring: Employ inline FTIR or HPLC to detect degradation intermediates and adjust conditions promptly .
(Advanced) What methodologies assess the compound’s therapeutic potential in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified spiro rings or benzoic acid substituents to correlate structural changes with bioactivity .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
(Basic) How should researchers integrate prior literature into experimental planning?
Methodological Answer:
- Systematic Reviews: Extract synthetic protocols and spectral data from databases like SciFinder or Reaxys .
- Critical Appraisal: Compare reported yields and reaction conditions to identify optimal methodologies (e.g., solvent effects in spirocyclization) .
Table: Key Analytical Techniques and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
